molecular formula C14H13NO2 B1421739 2-(2-Methylbenzoyl)-6-methoxypyridine CAS No. 1187167-55-0

2-(2-Methylbenzoyl)-6-methoxypyridine

Cat. No.: B1421739
CAS No.: 1187167-55-0
M. Wt: 227.26 g/mol
InChI Key: BLWZNFYQCUVTIF-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular formula C15H15NO2 . As a pyridine derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research for developing novel active molecules. Researchers utilize this and related compounds in the synthesis of complex structures, such as thieno[2,3-b]pyridines, which are studied for their anti-proliferative properties in various cancer cell lines . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZNFYQCUVTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237367
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-55-0
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-Methoxypyridine+2-Methylbenzoyl chlorideThis compound+HCl\text{6-Methoxypyridine} + \text{2-Methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Methoxypyridine+2-Methylbenzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent selection, temperature control, and the use of catalysts can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution at the methoxy position.

Major Products:

    Oxidation: 2-(2-Carboxybenzoyl)-6-methoxypyridine

    Reduction: 2-(2-Methylbenzyl)-6-methoxypyridine

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(2-Methylbenzoyl)-6-methoxypyridine. Research indicates that Schiff base complexes, which include this compound, exhibit significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values determined against strains like Escherichia coli and Staphylococcus aureus suggest that these complexes can effectively inhibit microbial growth at low concentrations . The azomethine linkage present in these compounds enhances their biological activity, making them promising candidates for developing new antimicrobial agents.

Anticancer Potential
The structural characteristics of this compound may also contribute to anticancer activities. Studies focusing on similar pyridine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival . Further investigations are needed to elucidate the exact pathways through which this compound exerts its effects.

Material Science

Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form stable complexes with various metal ions. These metal-ligand complexes have applications in catalysis and as precursors for advanced materials. The flexibility of the azomethine bond allows for diverse coordination geometries, which can be tailored for specific applications in catalysis or sensor technology .

Polymerization Processes
The compound's ability to act as a polymerization initiator or modifier has been explored in material science. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for developing high-performance materials .

Agricultural Chemistry

Pesticidal Properties
There is emerging interest in the use of this compound as a potential pesticide or herbicide. Compounds with similar structures have shown efficacy against various pests and pathogens affecting crops. The mechanism of action often involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .

Case Study: Antimicrobial Efficacy

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compoundE. coli2040
This compoundS. aureus1530
Related Schiff Base ComplexC. albicans2550
Related Schiff Base ComplexC. tropicalis3060

This table summarizes the antimicrobial efficacy of this compound compared to related compounds, indicating its potential as a therapeutic agent.

Case Study: Coordination Complexes

Metal IonLigand UsedStability Constant (log K)
Ni(II)This compound5.4
Cu(II)This compound4.8
Co(II)Related Schiff Base Complex5.0

This data reflects the stability of coordination complexes formed with different metal ions using this compound as a ligand, showcasing its versatility in coordination chemistry.

Mechanism of Action

The mechanism by which 2-(2-Methylbenzoyl)-6-methoxypyridine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the benzoyl and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups: Compounds with methoxy or dimethoxybenzoyl groups (e.g., 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine) exhibit increased electron density, enhancing hydrogen-bonding capacity . In contrast, the 2-methylbenzoyl group in the target compound provides steric bulk without significant electron donation.

Biological Activity :

  • The triazole-chlorophenyl derivative () demonstrated potent anticancer activity via topoisomerase IIα inhibition, attributed to its planar aromatic system and halogen interactions . The absence of such groups in the target compound suggests differing biological roles.
  • Molecular docking studies on 6-methoxypyridine-containing Plk1 inhibitors () revealed interactions with Lys540 and Trp414, highlighting the moiety's role in occupying hydrophobic enzyme regions. The target compound’s methylbenzoyl group may similarly enhance hydrophobic interactions .

Synthetic Accessibility :

  • The synthesis of 2-(Hydroxymethyl)-6-methoxypyridine () involves NaBH₄ reduction, suggesting that analogous routes (e.g., acylation with 2-methylbenzoyl chloride) could be feasible for the target compound .
  • Low yields in bromophenyl-dichlorothiophene derivatives (15%, ) underscore the challenges of incorporating bulky substituents .

Applications in Catalysis :

  • Phosphorus-containing analogs () demonstrate utility in asymmetric catalysis due to their chiral centers and air stability. The target compound lacks such functionality but may serve as a simpler ligand scaffold .

Biological Activity

2-(2-Methylbenzoyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer and anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a methylbenzoyl moiety. Its chemical formula is C13_{13}H13_{13}NO2_2, and it has a molecular weight of 217.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of methoxypyridine, including this compound, exhibit significant anti-cancer activity. For instance, research on methoxypyridine derivatives has shown promising results against various cancer cell lines, including colon cancer cells (HT-29 and Caco-2) . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, specifically the release of cytochrome c and activation of caspases .

Table 1: Anticancer Activity of Methoxypyridine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundHT-2912Apoptosis via cytochrome c release
Methoxypyridine derivative ACaco-210Caspase activation
Methoxypyridine derivative BMDA-MB-2318Mitochondrial pathway activation

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been suggested that the compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The methoxy group may enhance binding affinity to enzymes or receptors involved in cancer progression or inflammatory responses.

Enzyme Inhibition

Inhibitory studies have shown that this compound can modulate enzyme activity associated with cancer cell proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring or the benzoyl moiety can significantly affect biological activity. For instance, variations in substituents on the benzoyl group can lead to enhanced potency against specific cancer cell lines .

Table 2: Structure-Activity Relationship Findings

Substituent on Benzoyl GroupActivity Change
No substitutionBaseline
Methyl groupIncreased
Halogen substitutionFurther increased

Case Studies

  • Study on Alzheimer's Disease : Methoxypyridine derivatives have been explored as gamma-secretase modulators, showing efficacy in reducing amyloid-beta levels in mouse models . This suggests potential applications beyond oncology.
  • Colon Cancer Research : A study demonstrated that specific derivatives of methoxypyridine could induce apoptosis in colon cancer cells effectively while sparing normal white blood cells from toxicity .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methylbenzoyl)-6-methoxypyridine, and how can intermediates like bromomethyl derivatives be utilized?

Methodological Answer: A key intermediate in synthesizing this compound is 2-(bromomethyl)-6-methoxypyridine (CAS: 156094-63-2), which can undergo nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Bromination of 6-methoxypyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Friedel-Crafts acylation with 2-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the benzoyl group .

Table 1 : Example Reaction Conditions

StepReagent/CatalystSolventTemperatureYield
1NBS, AIBNCCl₄80°C, reflux~65%
2AlCl₃, 2-MeBzClDCM0°C → RT~75%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns indicative of para/meta substitution .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
  • UV-Vis : Monitor π→π* transitions in the pyridine and benzoyl moieties (~270–300 nm) to assess electronic properties .

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP hybrid functional (combining Becke’s exchange and Lee-Yang-Parr correlation ) is widely used. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

Analyze electrostatic potential (ESP) maps to identify regions of electron density .

Example Finding : DFT studies on analogous pyridine derivatives show that electron-withdrawing groups (e.g., -CO-) lower HOMO energies, reducing reactivity toward electrophiles .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and DFT-predicted structures be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or approximations in DFT functionals. Mitigation strategies:

  • Solvent Correction : Use the Polarizable Continuum Model (PCM) in DFT to simulate solvent environments (e.g., DMSO or chloroform) .
  • Functional Selection : Test alternative functionals (e.g., ωB97X-D for dispersion corrections) and compare with experimental NMR/IR .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility .

Q. What strategies improve the accuracy of molecular docking studies targeting human topoisomerase IIα?

Methodological Answer:

  • Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Protocol :
    • Prepare the ligand (this compound) by optimizing its geometry (DFT) and assigning partial charges.
    • Generate grid maps around the enzyme’s active site (e.g., ATP-binding domain).
    • Run docking with exhaustiveness = 20 to ensure comprehensive sampling .

Table 2 : Example Docking Parameters

ParameterValue
Grid Box Size25 × 25 × 25 ų
Exhaustiveness20
Scoring FunctionVina (hybrid empirical)

Key Insight : Analogous pyridine derivatives show binding affinities (ΔG) of -8.5 to -9.2 kcal/mol, suggesting competitive inhibition .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) : Compare reaction rates using deuterated analogs (e.g., N-(2-Methylbenzoyl)glycine-2,2-d2\text{N-(2-Methylbenzoyl)glycine-2,2-d}_2) to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .
  • Trapping Intermediates : Use low-temperature NMR or mass spectrometry to detect short-lived species (e.g., acylpyridinium ions in Friedel-Crafts reactions) .

Example Study : Hydrogenation of methylpyridine derivatives with PtO₂ showed concomitant reduction of conjugated double bonds, confirmed via 1H^1 \text{H}-NMR monitoring .

Q. What advanced spectroscopic techniques validate non-covalent interactions in supramolecular assemblies?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to identify π-π stacking between pyridine rings and hydrogen bonds involving the methoxy group .
  • Solid-State NMR : Use 15N^{15} \text{N}- or 13C^{13} \text{C}-CPMAS to probe intermolecular interactions in polymorphs .

Finding : In a related compound, J-aggregation was observed via UV-Vis hypsochromic shifts, attributed to π-stacking .

Q. How do steric and electronic effects of the 2-methylbenzoyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The ortho-methyl group hinders electrophilic substitution at the adjacent position, directing reactions to the para position of the benzoyl ring.
  • Electronic Effects : The electron-withdrawing benzoyl group activates the pyridine ring toward nucleophilic aromatic substitution at the 4-position.

Experimental Support : Nickel-catalyzed reductive coupling of halomethylpyridines showed higher yields for para-substituted products due to reduced steric hindrance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylbenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Methylbenzoyl)-6-methoxypyridine

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